molecular formula C18H33N3O3 B7916813 [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7916813
M. Wt: 339.5 g/mol
InChI Key: WTGIZGHNKKEZIR-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tertiary amine derivative featuring a piperidine core modified with a cyclopropyl-carbamic acid tert-butyl ester group and an (S)-2-amino-3-methyl-butyryl side chain. It is cataloged under the reference code 10-F083482 and was previously available in 500 mg quantities but has since been discontinued . The tert-butyl ester group suggests enhanced metabolic stability compared to labile esters (e.g., benzyl), while the cyclopropyl moiety may confer steric rigidity, influencing receptor binding or enzymatic resistance .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O3/c1-12(2)15(19)16(22)20-10-6-7-14(11-20)21(13-8-9-13)17(23)24-18(3,4)5/h12-15H,6-11,19H2,1-5H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGIZGHNKKEZIR-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@@H](C1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C18H35N3O3
  • Molecular Weight : 341.50 g/mol
  • CAS Number : 1401669-06-4

The compound acts primarily as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing various biological processes such as apoptosis and cell proliferation. Its structural features, including the piperidine ring and the cyclopropyl group, contribute to its interaction with biological targets.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of tumor cells by inducing apoptosis.

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung)1.61 ± 0.92Apoptosis induction
Compound BMCF7 (Breast)1.98 ± 1.22CDK9 inhibition
This compoundJurkat (Leukemia)TBDTBD

2. Neuroprotective Effects

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. The piperidine moiety may enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells.

3. Enzyme Inhibition

Studies suggest that this compound may inhibit specific enzymes involved in metabolic regulation, which can lead to altered cellular signaling pathways. For example, inhibition of Mcl-1 has been noted in related compounds, suggesting a potential role in modulating apoptosis.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the cyclopropyl and piperidine components significantly affect biological activity. For instance:

  • Cyclopropyl Group : Essential for maintaining binding affinity to target proteins.
  • Piperidine Ring : Variations in substituents on this ring can enhance or diminish activity against specific cancer types.

Study 1: Anticancer Activity

A study evaluated a series of piperidine derivatives, including the target compound, demonstrating that modifications led to varying degrees of cytotoxicity against human cancer cell lines. The findings indicated that specific substitutions on the piperidine ring improved efficacy.

Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective properties of similar compounds in models of oxidative stress-induced neuronal damage. Results suggested that these compounds could reduce cell death and oxidative damage markers.

Comparison with Similar Compounds

Key Observations:

Core Structure Differences :

  • The target compound and most analogs share a piperidine core, except for 1354026-02-0 , which uses a pyrrolidine ring. Pyrrolidine’s smaller ring size may reduce conformational flexibility compared to piperidine .
  • The 1261231-89-3 analog introduces a 2-chloro-thiazole group, likely enhancing electrophilic reactivity or metal-binding capacity .

Ester Group Impact :

  • The tert-butyl ester in the target compound and 1261231-89-3 is more hydrolytically stable than the benzyl esters in 1401666-78-1 and 1401666-94-1 , which are prone to cleavage under acidic or catalytic conditions .

Commercial Availability :

  • All listed compounds are discontinued, limiting their accessibility for current research. This underscores the need for synthetic re-routes or alternative analogs .

Research Implications and Limitations

  • Data Gaps : Critical parameters like solubility, melting point, and biological activity are unreported, necessitating further experimental characterization.

Q & A

Q. What are the recommended methods for synthesizing [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester?

A common approach involves coupling chiral intermediates using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine under inert conditions. For example, tert-butyl carbamate derivatives with stereochemical complexity are synthesized via stepwise acylation and cyclopropane ring formation, ensuring nitrogen protection (e.g., tert-butoxycarbonyl, Boc) to prevent side reactions . Reaction progress is monitored by TLC, and intermediates are purified via column chromatography.

Q. How should researchers characterize the stereochemical purity of this compound?

Chiral HPLC or polarimetry is essential to confirm enantiomeric excess. Additionally, 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy can resolve stereochemical ambiguities by analyzing coupling constants (e.g., vicinal protons in piperidine or cyclopropane moieties) and NOE (Nuclear Overhauser Effect) correlations . For example, the (S,S)-configuration in the amino-butyryl and piperidine groups can be validated by comparing experimental NMR shifts with computational models.

Q. What stability precautions are necessary during storage and handling?

The compound is stable under dry, inert conditions (argon/nitrogen atmosphere) at 2–8°C. Avoid exposure to strong oxidizing agents (e.g., peroxides) and moisture, as the Boc-protected amine and cyclopropane groups may degrade or hydrolyze . Use desiccants in storage vials and conduct periodic stability checks via TLC or LC-MS.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar tert-butyl carbamates?

Yield discrepancies often arise from variations in reaction conditions (e.g., solvent purity, temperature gradients). For instance, highlights the use of rigorously anhydrous solvents and controlled nitrogen flow to achieve >95% purity. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., equivalents of PyBOP, reaction time) . Cross-validate results using orthogonal analytical methods, such as elemental analysis (±0.4% tolerance) and HRMS.

Q. What strategies mitigate racemization during the acylation of the (S)-2-amino-3-methyl-butyryl moiety?

Racemization is minimized by using mild coupling reagents (e.g., PyBOP instead of harsher carbodiimides) and low temperatures (0–5°C). demonstrates that steric hindrance from the tert-butyl group in the carbamate reduces epimerization risks. Post-reaction chiral analysis via HPLC (e.g., Chiralpak® columns) confirms retention of stereochemical integrity .

Q. How can researchers analyze conflicting stability data between SDS reports?

While asserts stability under recommended storage, lacks data. Address this by conducting accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitoring degradation via LC-MS. Incompatibility with oxidizers (Section 10.5 in ) suggests reactive sites at the cyclopropane or secondary amine, necessitating inert handling .

Q. What computational methods support the design of analogs with improved pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets, while DFT (Density Functional Theory) calculations assess conformational stability of the cyclopropane-piperidine scaffold. Solubility parameters (logP) are optimized using substituent modifications (e.g., replacing tert-butyl with hydrophilic groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.